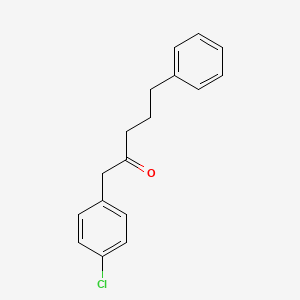

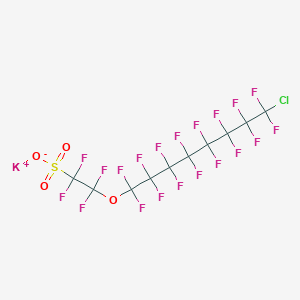

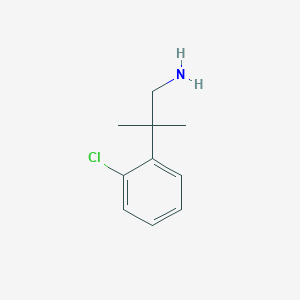

![molecular formula C11H19ClN2O2 B1487692 2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide CAS No. 1306606-71-2](/img/structure/B1487692.png)

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide

Overview

Description

“2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide” is a chemical compound with the CAS Number: 1306606-71-2 . It has a molecular weight of 246.74 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19ClN2O2/c12-9-10(15)13-6-4-8-14-7-3-1-2-5-11(14)16/h1-9H2,(H,13,15) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.74 . It is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, and solubility) may be available in specialized chemical databases.Scientific Research Applications

Synthesis and Bioactivity Evaluation

Analgesic and Anti-inflammatory Activities : Research conducted by Alagarsamy et al. (2015) involved the synthesis of novel acetamides, starting from a chloroacetamide precursor, for evaluating their analgesic and anti-inflammatory activities. A particular compound in this series exhibited significant potency, highlighting the potential therapeutic applications of such derivatives (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, Narendhar, 2015).

Antibacterial Agents : Desai et al. (2008) synthesized and evaluated chloroacetamide derivatives for their antibacterial activity. These studies included Quantitative Structure-Activity Relationship (QSAR) analyses to understand the impact of structural and physicochemical parameters on their bioactivity, demonstrating the role of chloroacetamide derivatives in developing new antibacterial compounds (Desai, Shah, Bhavsar, Saxena, 2008).

Environmental Applications : A study by Houdier et al. (2000) explored the use of a chloroacetamide derivative as a molecular probe for detecting carbonyl compounds in water samples. This research underscores the environmental monitoring potential of chloroacetamide derivatives for sensitive detection of pollutants (Houdier, Perrier, Defrancq, Legrand, 2000).

Herbicide Development : Research into chloroacetamide herbicides and safeners highlights their use in agriculture to control weeds without affecting the crops. Studies by Latli and Casida (1995) on the synthesis of herbicide acetochlor and safener R-29148 provide insights into their preparation and potential for improving agricultural productivity (Latli, Casida, 1995).

Antimicrobial Activities : Debnath and Ganguly (2015) synthesized chloroacetamide derivatives to assess their antibacterial and antifungal properties. Some compounds showed promising activity, indicating the utility of chloroacetamide derivatives in developing new antimicrobial agents (Debnath, Ganguly, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O2/c12-9-10(15)13-6-4-8-14-7-3-1-2-5-11(14)16/h1-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDIXVGLMKCZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1487612.png)